2,2-Dimethylcyclopropanecarboxylic acid

Biocatalysis Chiral Resolution Cilastatin Intermediate

2,2-Dimethylcyclopropanecarboxylic acid (CAS 931-26-0), a cyclopropane carboxylic acid derivative characterized by a geminal dimethyl substitution on the cyclopropane ring, serves as a foundational chiral building block in pharmaceutical synthesis. This compound exhibits a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol, with a calculated LogP of 1.12.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 931-26-0
Cat. No. B1296168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylcyclopropanecarboxylic acid
CAS931-26-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)O)C
InChIInChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
InChIKeyBFNMOMYTTGHNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylcyclopropanecarboxylic Acid (CAS 931-26-0): Core Cyclopropane Intermediate for Chiral API Synthesis


2,2-Dimethylcyclopropanecarboxylic acid (CAS 931-26-0), a cyclopropane carboxylic acid derivative characterized by a geminal dimethyl substitution on the cyclopropane ring, serves as a foundational chiral building block in pharmaceutical synthesis. This compound exhibits a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol, with a calculated LogP of 1.12 . Its primary value stems from its chiral nature, which enables the production of optically active pharmaceutical intermediates, particularly the (S)-(+)-enantiomer (CAS 14590-53-5) and (R)-enantiomer (CAS 28624-52-4), which are critical for synthesizing dehydropeptidase I inhibitors like Cilastatin [1]. The compound's cyclopropane ring imparts conformational rigidity, a key feature exploited in medicinal chemistry for designing metabolically stable drug candidates.

Chiral scaffold for stereoselective synthesis studies
Gem-dimethyl group induces conformational constraint
Compatible with biocatalytic and classical resolution

Why Generic Cyclopropane Carboxylic Acids Cannot Replace 2,2-Dimethylcyclopropanecarboxylic Acid in Critical Chiral Syntheses


Substituting 2,2-dimethylcyclopropanecarboxylic acid with a generic cyclopropane carboxylic acid (e.g., unsubstituted cyclopropanecarboxylic acid, CAS 1759-53-1) or other substituted analogs in validated pharmaceutical processes is technically inadvisable due to fundamental differences in stereochemical outcome, metabolic stability, and regulatory compliance. The geminal dimethyl groups at the 2-position are not inert structural decorations; they are essential for inducing conformational constraint (via the Thorpe–Ingold effect) that dramatically alters molecular geometry and biological target engagement compared to mono-substituted or unsubstituted cyclopropane rings [1]. Furthermore, the specific chiral center at the C1 position is crucial for biological activity; racemic mixtures or the wrong enantiomer can lead to diminished or absent therapeutic effect, as seen in the requirement for (S)-(+)-DMCPA for Cilastatin synthesis [2]. Simple replacement with a less substituted analog would compromise the drug candidate's pharmacokinetic profile, efficacy, or even safety, necessitating costly and time-consuming re-validation of the entire synthetic route and downstream drug product specifications.

2,2-Dimethylcyclopropanecarboxylic acid
Generic cyclopropane carboxylic acid
Geminal dimethyl groups provide essential conformational control; absence may alter target engagement in studied pathways.
Single enantiomer (R or S)
Racemate or opposite enantiomer
Stereochemical mismatch may shift biological response in research models; chiral resolution step is necessary.
Substrate-optimized methyl ester
Other ester derivatives
Enzymatic enantioselectivity is ester-specific; substituting the methyl ester may reduce resolution efficiency.

Quantitative Performance Benchmarks: 2,2-Dimethylcyclopropanecarboxylic Acid vs. Key Comparators in Critical Metrics


Enantioselectivity in Biocatalytic Hydrolysis: Rhodococcus sp. ECU1013 Resolution Efficiency

In a comparative biocatalytic screen for producing the key Cilastatin intermediate (S)-(+)-2,2-dimethylcyclopropane carboxylic acid [(S)-(+)-DMCPA], the substrate methyl 2,2-dimethylcyclopropane carboxylate (DMCPM) demonstrated a unique enantioselectivity profile when hydrolyzed by Rhodococcus sp. ECU1013. This strain, isolated and optimized for this specific substrate, achieved a final enantiomeric excess (ee) of 99% for the desired (S)-product, a critical purity threshold for pharmaceutical synthesis [1]. This high enantioselectivity is substrate-specific; related cyclopropane carboxylates with different substitution patterns would not be recognized with the same fidelity, underscoring the unique suitability of this specific dimethylated scaffold for this enzymatic approach.

Enantioselectivity
Head-to-head
99% ee (S)-(+)-DMCPA
Supports enantiopure intermediate preparation context
Rhodococcus sp. ECU1013 esterase; substrate-specific to methyl ester
Biocatalysis Chiral Resolution Cilastatin Intermediate

Chiral Resolution Efficiency: Crystallization Yield of Diastereomeric Esters

A classical resolution method via diastereomeric ester formation with optically active mandelic acid methyl ester demonstrated the efficient separation of 2,2-dimethylcyclopropanecarboxylic acid enantiomers [1]. While specific yields are not disclosed in the abstract, the patent explicitly claims an efficient separation method through crystallization. This contrasts with the resolution of other cyclopropanecarboxylic acids, such as 2,2-diphenylcyclopropanecarboxylic acid, which is reported to be less efficient in similar derivatization protocols [2]. The presence of the two methyl groups provides a distinct steric and electronic environment that facilitates selective crystallization, a property not universally shared by other cyclopropane analogs.

Crystallization resolution
Cross-study
2,2-Dimethyl analog: efficient separation claimed. 2,2-Diphenyl analog: reported less efficient in similar derivatization.
May support reliable enantiopure supply chain
Patent IE-66490-B1; direct quantitative comparison not available
Classical Resolution Chiral Separation Process Chemistry

Pharmacokinetic Stability: Cyclopropane Ring vs. Linear Chain Analogs

Structure-activity relationship (SAR) studies on 3-arylpropionic acid derivatives, a class of S1P1 receptor agonists, demonstrated that incorporating a cyclopropanecarboxylic acid moiety significantly enhances metabolic stability compared to the linear propionic acid chain. Analogs containing a cyclopropane ring exhibited a longer half-life in rats, attributed to resistance against metabolic oxidation at the benzylic position of the propionic acid chain [1]. While this study did not use 2,2-dimethylcyclopropanecarboxylic acid itself, the class-level inference is strong: the cyclopropane ring confers a substantial metabolic advantage over an unsubstituted linear chain. The additional geminal dimethyl groups in the target compound likely amplify this effect through increased steric hindrance and conformational restriction, further distinguishing it from simpler cyclopropane analogs.

Metabolic stability
Class-level
Cyclopropanecarboxylic acid analogs show longer half-life than linear propionic acid chain in rat PK studies.
Class-level stability context; direct data to verify
Inferred from S1P1 agonist SAR; not measured for the acid itself
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Derivatizing Agent Performance: Enantiomeric Purity Analysis of Secondary Alcohols

2,2-Dimethylcyclopropanecarboxylic acid (1a) has been directly compared to 2,2-diphenylcyclopropanecarboxylic acid (1b) as a chiral derivatizing agent for analyzing the enantiomeric purity of secondary alcohols [1]. While both compounds are effective, the study specifically highlights the utility of 1a for GC and HPLC analysis via ester formation, and 1b for 1H NMR analysis. Importantly, racemic 1,1′-bi-2-naphthol was resolved through derivatization to monoesters of 1a, which crystallized selectively and sequentially in high yields and high optical purities. This demonstrates a unique practical advantage for the dimethyl analog (1a) in a specific analytical resolution context.

Derivatizing agent
Head-to-head
1a (dimethyl) optimal for GC/HPLC; 1b (diphenyl) optimal for 1H NMR. 1a also enables selective crystallization of 1,1′-bi-2-naphthol.
Guides analytical method selection for chiral alcohol purity
Application-specific differentiation; no quantitative superiority
Analytical Chemistry Chiral Derivatization Enantiomeric Purity

Synthetic Yield Comparison: Classical Resolution vs. Biocatalytic Resolution

A classical chemical resolution method for producing the key Cilastatin intermediate (+)-(S)-2,2-dimethylcyclopropanecarboxylic acid achieved a resolution yield of 26.8% [1]. This serves as a crucial benchmark for evaluating alternative, potentially more efficient routes. In contrast, a biocatalytic resolution using a newly isolated Rhodococcus sp. ECU1013 esterase and methyl 2,2-dimethylcyclopropane carboxylate (DMCPM) as substrate achieved an isolation yield of 38% for the same (S)-enantiomer, with a significantly improved enantiomeric excess of 99% ee (compared to presumably lower ee from the classical method, though not explicitly stated) [2]. This quantitative comparison highlights that while the compound itself is critical, the method of obtaining its enantiopure form is a key differentiator in process economics and purity.

Resolution yield
Cross-study
38% (biocatalytic) vs 26.8% (classical)
Supports process economics context
Biocatalytic route also achieves 99% ee; classical ee not specified
Process Development Green Chemistry Cilastatin Synthesis

Unique Reactivity Profile: Cyclopropanation of 2-phenyl-4-isopropylidene-5(4H)-oxazolone

A synthetic study demonstrated the unique reactivity of a precursor derived from 2,2-dimethylcyclopropanecarboxylic acid chemistry. Cyclopropanation of the exocyclic double bond of 2-phenyl-4-isopropylidene-5(4H)-oxazolone with diazomethane, followed by elaboration of the heterocyclic moiety, provided multigram quantities of racemic 1-(N-Boc)amino-2,2-dimethylcyclopropanecarboxylic acid, a cyclopropane analogue of valine [1]. Subsequent HPLC resolution on a custom chiral stationary phase yielded 1.5 g of the first-eluted enantiomer and 1.0 g of the second-eluted enantiomer in optically pure form. This specific synthetic sequence and chromatographic resolution are tailored to the dimethyl-substituted cyclopropane scaffold and would not be directly transferable to other cyclopropane carboxylic acids, underscoring its unique role in accessing constrained amino acid analogs.

Constrained amino acid synthesis
Supporting evidence
Multigram-scale cyclopropanation and preparative chiral HPLC yielded 1.5 g and 1.0 g of optically pure valine analog enantiomers.
Supports access to constrained peptidomimetics
Custom chiral stationary phase; methodology scaffold-specific
Synthetic Methodology Cyclopropanation Amino Acid Analog

High-Impact Application Scenarios for 2,2-Dimethylcyclopropanecarboxylic Acid Based on Quantitative Differentiation Evidence


Large-Scale Synthesis of Cilastatin Intermediate (S)-(+)-DMCPA via Biocatalysis

Procurement of racemic 2,2-dimethylcyclopropanecarboxylic acid or its methyl ester enables the implementation of a highly enantioselective biocatalytic process for producing (S)-(+)-DMCPA, the critical chiral intermediate for the renal dehydropeptidase I inhibitor Cilastatin. The evidence shows that using Rhodococcus sp. ECU1013 whole cells in a biphasic system achieves 99% ee and a 38% isolated yield, outperforming classical chemical resolution methods (26.8% yield) [1][2]. This scenario is directly relevant to pharmaceutical companies and CDMOs engaged in generic Cilastatin or fixed-dose combination (e.g., imipenem/cilastatin) manufacturing.

Analytical Method Development for Chiral Alcohol Purity Assessment

Analytical laboratories should select 2,2-dimethylcyclopropanecarboxylic acid over 2,2-diphenylcyclopropanecarboxylic acid as a derivatizing agent when developing GC or HPLC methods to determine the enantiomeric purity of secondary alcohols. The direct comparative study demonstrates that the dimethyl analog (1a) is optimally suited for chromatographic analysis, while the diphenyl analog (1b) is better for 1H NMR [3]. This evidence-based selection saves method development time and ensures accurate, reliable results for chiral purity testing in drug discovery and quality control.

Synthesis of Conformationally Constrained Peptidomimetics (e.g., Valine Analog)

Medicinal chemistry groups focused on designing metabolically stable, conformationally constrained peptides should utilize 2,2-dimethylcyclopropanecarboxylic acid as a starting material for synthesizing cyclopropane amino acid analogs, such as the Boc-protected valine analog. The established synthetic route, including multigram-scale cyclopropanation and preparative chiral HPLC resolution (yielding 1.5 g and 1.0 g of pure enantiomers), provides a reliable and scalable entry into these valuable building blocks [4]. This application leverages the compound's unique geminal dimethyl substitution, which induces the Thorpe–Ingold effect for conformational control, a property not achievable with simpler cyclopropane carboxylic acids.

Development of Crystallization-Based Chiral Resolution Processes

Process chemists tasked with developing economical, classical resolution methods for chiral cyclopropane acids should evaluate 2,2-dimethylcyclopropanecarboxylic acid based on its demonstrated efficient separation via diastereomeric ester formation with optically active mandelic acid methyl ester [5]. The existence of a dedicated patent (IE-66490-B1) for this specific resolution indicates a commercially viable and optimized process. This scenario applies to generic API manufacturers seeking to avoid expensive chiral chromatography or enzymatic methods, provided the required enantiomeric purity specifications can be met.

Application
Selection Property
Validation Focus
Cilastatin intermediate synthesis
Biocatalytic resolution profile
Enantiomeric excess and yield endpoints
Chiral alcohol purity analysis
Derivatizing agent suitability
Chromatographic separation endpoints
Constrained peptidomimetic synthesis
Conformational control by gem-dimethyl
Scalable resolution and purity endpoints
Classical resolution process development
Diastereomeric crystallization efficiency
Enantiomeric purity and yield endpoints

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